molecular formula C18H18N2OS B11548698 2-{[(E)-(4-ethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[(E)-(4-ethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B11548698
M. Wt: 310.4 g/mol
InChI Key: PLGFXIQONXAQAH-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of an ethoxyphenyl group and a carbonitrile group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves the reaction of 4-ethoxybenzaldehyde with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and a catalyst like acetic acid may be used to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

2-[(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming larger molecules with the elimination of water.

Scientific Research Applications

2-[(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-[(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE can be compared with other benzothiophene derivatives, such as:

    2-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE: Similar structure but with a methoxy group instead of an ethoxy group.

    2-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE: Contains a chlorine atom instead of an ethoxy group.

    2-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE: Features a hydroxyl group instead of an ethoxy group.

Properties

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

2-[(E)-(4-ethoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C18H18N2OS/c1-2-21-14-9-7-13(8-10-14)12-20-18-16(11-19)15-5-3-4-6-17(15)22-18/h7-10,12H,2-6H2,1H3/b20-12+

InChI Key

PLGFXIQONXAQAH-UDWIEESQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.